[3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol
Overview
Description
“(3-Trifluoromethyl-1H-pyrazol-1-yl)methanol” is a chemical compound that is used as a building block in various chemical reactions . It is also known as 3-(Trifluoromethyl)pyrazole .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, followed by acylation, cyclization, and hydrolysis . Another method involves the alkylation of 3-(Trifluoromethyl)pyrazoles with alkyl iodides in DMF to afford the N-alkyl pyrazoles .Molecular Structure Analysis
The molecular structure of “(3-Trifluoromethyl-1H-pyrazol-1-yl)methanol” has been studied and confirmed by various techniques . The compound has a molecular weight of 166.1 .Chemical Reactions Analysis
“(3-Trifluoromethyl-1H-pyrazol-1-yl)methanol” undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It also participates in the synthesis of disubstituted pyrimidines .Physical and Chemical Properties Analysis
“(3-Trifluoromethyl-1H-pyrazol-1-yl)methanol” is a white to yellow solid at room temperature . It has a molecular weight of 166.1 .Scientific Research Applications
Synthesis and Biological Evaluation
Pyrazoles, including compounds like (3-Trifluoromethyl-1H-pyrazol-1-yl)methanol, are notable for their wide range of agrochemical and pharmaceutical activities. Innovative synthesis methods, such as reactions under microwave conditions, have facilitated the development of novel pyrazole derivatives. These compounds exhibit diverse physical and chemical properties, including antimicrobial, antifungal, and antioxidant activities, which are crucial in herbicidal and pharmaceutical applications (Sheetal et al., 2018).
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, a category that includes (3-Trifluoromethyl-1H-pyrazol-1-yl)methanol, have gained attention for their anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially in specific positions on the pyrazole nucleus, significantly impacts the activity profile of these compounds. This specificity opens avenues for the development of novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Environmental and Energy Applications
The versatility of (3-Trifluoromethyl-1H-pyrazol-1-yl)methanol extends to environmental and energy applications. For instance, methanol derivatives are integral in methanol synthesis processes, such as the production of clean-burning fuels like hydrogen from methanol steam reforming. These processes contribute to the hydrogen economy, offering sustainable solutions for energy storage and generation (García et al., 2021).
Fuel Cell Technology
Furthermore, (3-Trifluoromethyl-1H-pyrazol-1-yl)methanol's relevance is highlighted in fuel cell technology, where methanol serves as a crucial substrate. Direct methanol fuel cells (DMFCs), for example, leverage methanol for energy conversion, underscoring the importance of research in methanol crossover and optimization for improved fuel cell performance (Heinzel & Barragán, 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Pyrazole derivatives, including “(3-Trifluoromethyl-1H-pyrazol-1-yl)methanol”, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . They may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Properties
IUPAC Name |
[3-(trifluoromethyl)pyrazol-1-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)4-1-2-10(3-11)9-4/h1-2,11H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMQSELCTCNSHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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